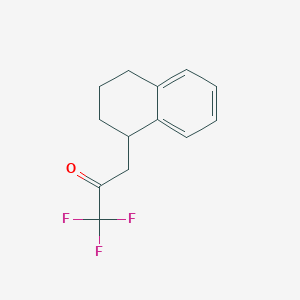1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one
CAS No.:
Cat. No.: VC20450229
Molecular Formula: C13H13F3O
Molecular Weight: 242.24 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C13H13F3O |
|---|---|
| Molecular Weight | 242.24 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one |
| Standard InChI | InChI=1S/C13H13F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
| Standard InChI Key | XEDICSKAYPMXHK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)CC(=O)C(F)(F)F |
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one is a specialized organic compound with significant potential in organic synthesis and biological applications. This compound is characterized by its trifluoromethyl and tetrahydronaphthalene moieties.
Structural Features
The compound features a trifluoromethyl group adjacent to a carbonyl group, which enhances its reactivity and lipophilicity. The tetrahydronaphthalene moiety contributes to its structural rigidity and potential biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with trifluoroacetone in the presence of a strong base. The reaction mechanism includes:
-
Deprotonation of tetrahydronaphthalene to form a nucleophilic species.
-
Nucleophilic attack on the electrophilic carbon of trifluoroacetone.
-
Formation of the desired product after protonation.
Reaction Conditions:
-
Base: Strong bases such as sodium hydride or potassium tert-butoxide.
-
Solvent: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature Control: Typically performed at low temperatures to prevent side reactions.
Chemical Reactions
The compound's reactivity is influenced by its functional groups:
-
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
-
Reduction: Reduced by lithium aluminum hydride or sodium borohydride to form secondary alcohols.
-
Nucleophilic Substitution: Undergoes substitution reactions with amines or thiols under basic conditions.
Applications
This compound is primarily used in:
-
Organic Synthesis: Its trifluoromethyl group serves as a versatile building block for creating complex molecules.
-
Biological Studies: The lipophilic nature of the trifluoromethyl group facilitates cellular membrane penetration, making it useful for drug design.
Biological Implications
The trifluoromethyl group enhances the compound's ability to interact with biological targets such as enzymes and proteins. This property is critical for applications in medicinal chemistry and pharmacology.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume